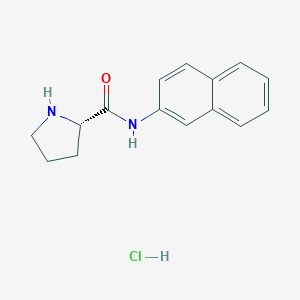

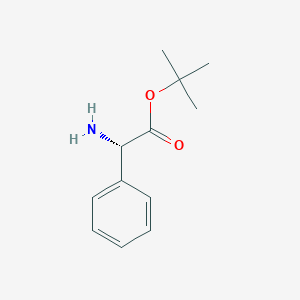

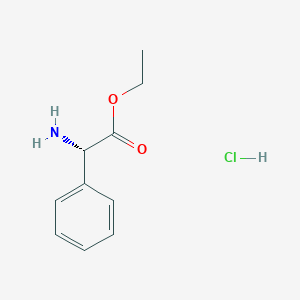

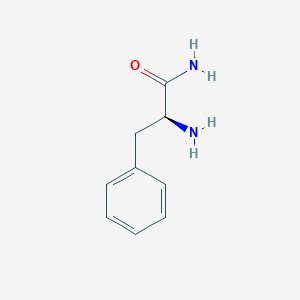

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Descripción general

Descripción

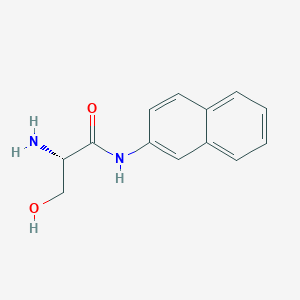

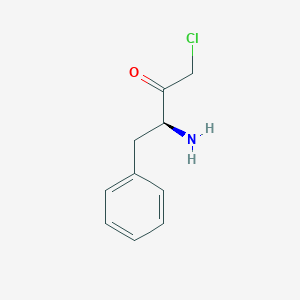

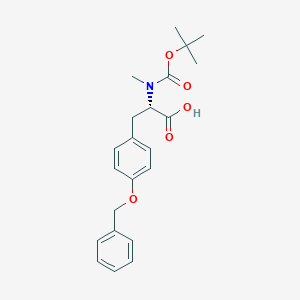

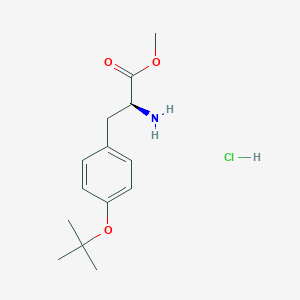

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a chemical compound with the molecular formula C14H22ClNO3 . It is also known by other names such as Methyl O-tert-butyl-L-tyrosinate–hydrogen chloride (1/1), L-Tyrosine, O- (1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) .

Molecular Structure Analysis

The molecular weight of Methyl O-tert-butyl-L-tyrosinate hydrochloride is 287.78 g/mol . The InChI Key for this compound is PAFVAMWJVIIMQK-YDALLXLXSA-N . Unfortunately, the specific details about its molecular structure are not available in the search results.Aplicaciones Científicas De Investigación

Peptide Synthesis

“H-Tyr(tbu)-ome hcl” is often used in peptide synthesis . The compound is used as a building block in the creation of more complex peptides. The tert-butyl group (tBu) in the compound acts as a protecting group for the tyrosine residue during the synthesis process .

Prodrug Development

Tyrosine alkyl esters, such as “H-Tyr(tbu)-ome hcl”, can be used as prodrugs for L-tyrosine . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. This strategy is often used to improve the bioavailability of drugs .

Preparation of Amino-Phospholipids

“H-Tyr(tbu)-ome hcl” can be used in the preparation of amino-phospholipids . These are important components of cell membranes and play crucial roles in cellular functions.

Enantioselective Crystallization

“H-Tyr(tbu)-ome hcl” can be used in the preparation of chiral polymer nanoparticles, which have potential applications in enantioselective crystallization . This process is important in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity.

Environmental Remediation

Methyl tert-butyl ether (MTBE) is a gasoline additive that has caused environmental pollution due to its high solubility and recalcitrance . “H-Tyr(tbu)-ome hcl” can be used in adsorption and oxidation combined processes to remove MTBE from the environment .

Drug Aging Studies

“H-Tyr(tbu)-ome hcl” can be used in drug aging studies . For example, a sample of “H-Tyr(tbu)-ome hcl” synthesized in the early eighties was found to be very stable after being stored at room temperature for 28 years . This provides valuable information about the long-term stability of this compound.

Safety and Hazards

Methyl O-tert-butyl-L-tyrosinate hydrochloride may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection . Contaminated work clothing must not be allowed out of the workplace .

Mecanismo De Acción

Target of Action

This compound is a derivative of tyrosine , a crucial amino acid involved in protein synthesis. Therefore, it might interact with proteins or enzymes that recognize or metabolize tyrosine.

Mode of Action

The exact mode of action of H-Tyr(tbu)-ome hcl is not clearly defined. As a tyrosine derivative, it may interact with its targets in a similar manner to tyrosine. Tyrosine can be phosphorylated by tyrosine kinases, which can activate or deactivate enzymes and influence signal transduction pathways .

Biochemical Pathways

H-Tyr(tbu)-ome hcl, being a tyrosine derivative, might be involved in pathways where tyrosine plays a role. Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. It’s also involved in the synthesis of melanin and thyroid hormones .

Pharmacokinetics

It can cross the blood-brain barrier and is metabolized mainly in the liver .

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of proteins and neurotransmitters, and the regulation of enzymes and signal transduction pathways .

Action Environment

The action, efficacy, and stability of H-Tyr(tbu)-ome hcl might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might decrease at higher temperatures or in acidic conditions .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVAMWJVIIMQK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199453 | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

CAS RN |

51482-39-4 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.